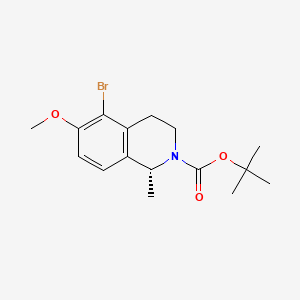

tert-Butyl (R)-5-bromo-6-methoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

This compound features a 3,4-dihydroisoquinoline core with a tert-butyl carboxylate group at position 2, a methyl group at position 1 (with (R)-stereochemistry), bromo at position 5, and methoxy at position 6. Its molecular formula is C₁₆H₂₁BrNO₃, with a molecular weight of 355.25 g/mol. The bromo and methoxy substituents contribute to its electronic and steric properties, making it a candidate for targeted biological interactions, such as halogen bonding or receptor binding .

Properties

Molecular Formula |

C16H22BrNO3 |

|---|---|

Molecular Weight |

356.25 g/mol |

IUPAC Name |

tert-butyl (1R)-5-bromo-6-methoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |

InChI |

InChI=1S/C16H22BrNO3/c1-10-11-6-7-13(20-5)14(17)12(11)8-9-18(10)15(19)21-16(2,3)4/h6-7,10H,8-9H2,1-5H3/t10-/m1/s1 |

InChI Key |

RKIPNQOMDNZPCN-SNVBAGLBSA-N |

Isomeric SMILES |

C[C@@H]1C2=C(CCN1C(=O)OC(C)(C)C)C(=C(C=C2)OC)Br |

Canonical SMILES |

CC1C2=C(CCN1C(=O)OC(C)(C)C)C(=C(C=C2)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

This key intermediate is prepared by the reaction of 6-bromo-1,2,3,4-tetrahydroisoquinoline with di-tert-butyl dicarbonate (BOC anhydride) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF). The reaction is typically conducted at room temperature over an extended period (e.g., overnight to a weekend) to ensure complete carbamate formation.

After reaction completion, the mixture is concentrated, acidified to pH 2 with phosphoric acid, and extracted with ethyl acetate. The organic layer is dried, filtered, and purified by column chromatography to yield tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate as a yellow oil with yields reported up to 88%.

Table 1: Reaction Conditions and Yields for tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

| Starting Material | Reagents | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 6-Bromo-1,2,3,4-tetrahydroisoquinoline | DIPEA, BOC anhydride | THF | RT, overnight/weekend | 88 | Acidification with H3PO4, column chromatography |

Introduction of Methoxy Group at C-6 Position

The 6-bromo substituent can be converted to a 6-methoxy group via nucleophilic aromatic substitution or palladium-catalyzed coupling with methanol or methoxy precursors. For instance, a palladium-catalyzed etherification using potassium acetate as base, PdCl2(dppf) as catalyst in N,N-dimethylformamide (DMF) at elevated temperatures (around 80-85 °C) has been reported.

This method involves the borylation of the 6-bromo intermediate to form a boronate ester, followed by coupling with methanol or methoxy sources to yield the 6-methoxy derivative.

N-Methylation at the 1-Position

The methylation of the nitrogen at the 1-position is achieved through standard alkylation techniques, such as treatment with methyl iodide or methyl triflate under basic conditions. This step is typically performed after the introduction of the methoxy group to avoid side reactions.

Stereochemical Considerations and (R)-Enantiomer Preparation

The preparation of the (R)-enantiomer involves the use of chiral starting materials or chiral resolution techniques. Enantioselective synthesis may be achieved by employing chiral auxiliaries or catalysts during key steps such as the formation of the tetrahydroisoquinoline ring or during the N-substitution.

Representative Synthetic Scheme

A representative synthetic route based on literature data can be summarized as follows:

Protection of 6-bromo-1,2,3,4-tetrahydroisoquinoline with BOC anhydride and DIPEA in THF to yield tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Palladium-catalyzed borylation of the bromo intermediate using bis(pinacolato)diboron and potassium acetate in DMF at 81-85 °C.

Coupling of the boronate ester with methanol or methoxy sources to introduce the 6-methoxy group.

N-Methylation of the tetrahydroisoquinoline nitrogen.

Purification and isolation of the (R)-enantiomer through chiral resolution or enantioselective synthesis.

Experimental Data Summary

Table 2: Key Experimental Data for Preparation Steps

Literature and Source Verification

The synthesis of tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate and its derivatives is well documented with detailed experimental procedures and spectral data (NMR, LC-MS) confirming structure and purity.

Palladium-catalyzed borylation and subsequent functionalization are standard methods for modifying bromo-substituted isoquinoline derivatives, supported by multiple peer-reviewed sources.

The importance of stereochemical control in the preparation of the (R)-enantiomer is highlighted in medicinal chemistry studies focusing on isoquinoline-based inhibitors.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-5-bromo-6-methoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a de-brominated product.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or carboxylic acids, while substitution of the bromine atom can result in various substituted isoquinoline derivatives.

Scientific Research Applications

tert-Butyl ®-5-bromo-6-methoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ®-5-bromo-6-methoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups may play a role in binding to target proteins or enzymes, thereby modulating their activity. The compound’s effects can be attributed to its ability to interfere with cellular processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Key Structural and Physical Properties of Analogs

Electronic and Steric Effects

- Bromo vs. Methoxy (electron-donating) at position 6 increases ring activation for further functionalization .

- Nitro vs. Bromo : The nitro group in CAS 921224-62-6 is a stronger electron-withdrawing group than bromo, making the compound more reactive in reduction or nucleophilic substitution reactions .

- Hydroxy vs. Methoxy : Hydroxy groups (e.g., CAS 1579518-76-5) participate in hydrogen bonding, influencing crystal packing and solubility, whereas methoxy groups enhance lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.